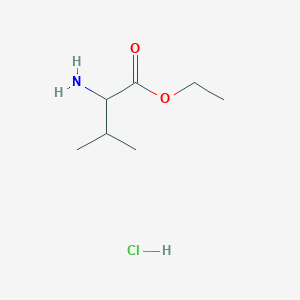

H-DL-Val-OEt.HCl

Description

Properties

IUPAC Name |

ethyl 2-amino-3-methylbutanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2.ClH/c1-4-10-7(9)6(8)5(2)3;/h5-6H,4,8H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQGVTLQEKCJXKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(C)C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23358-42-1 | |

| Record name | Valine, ethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23358-42-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl DL-valinate hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023358421 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl DL-valinate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.446 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide to H-DL-Val-OEt.HCl: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of H-DL-Val-OEt.HCl, also known as DL-Valine ethyl ester hydrochloride. This valine derivative is of interest for its potential applications in various scientific and pharmaceutical fields.

Core Chemical Properties

This compound is a white to off-white crystalline solid. Its key chemical and physical properties are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| CAS Number | 23358-42-1 | [1] |

| Molecular Formula | C7H16ClNO2 | [2] |

| Molecular Weight | 181.66 g/mol | [2] |

| Melting Point | 94 °C | [3] |

| Boiling Point | 169.2 °C at 760 mmHg | [3] |

| Purity | ≥98% | |

| SMILES | Cl.O=C(OCC)C(N)C(C)C |

Chemical Structure

The structure of this compound consists of a valine core, which is an α-amino acid, where the carboxylic acid group is esterified with an ethyl group. The presence of the hydrochloride salt enhances the compound's stability and solubility in aqueous solutions. The molecule is a racemic mixture, containing both D and L enantiomers of valine ethyl ester.

Experimental Protocols

Synthesis of DL-Valine Ethyl Ester Hydrochloride

The following is a representative experimental protocol for the synthesis of DL-Valine ethyl ester hydrochloride, adapted from established methods for amino acid esterification.

Materials:

-

DL-Valine

-

Absolute Ethanol (B145695) (EtOH)

-

Thionyl Chloride (SOCl2) or Hydrogen Chloride (HCl) gas

-

Diethyl Ether

-

Reaction Flask

-

Reflux Condenser

-

Stirring Apparatus

-

Ice Bath

-

Rotary Evaporator

-

Filtration Apparatus

Procedure:

-

Esterification:

-

In a round-bottom flask equipped with a reflux condenser and a stirring mechanism, suspend DL-Valine in absolute ethanol.

-

Cool the mixture in an ice bath.

-

Slowly add thionyl chloride dropwise to the stirred suspension. Alternatively, bubble dry hydrogen chloride gas through the mixture. This step is crucial for the in situ formation of the esterifying agent and should be performed in a well-ventilated fume hood.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Heat the mixture to reflux and maintain for several hours until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

-

-

Isolation and Purification:

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the excess ethanol and any volatile byproducts using a rotary evaporator.

-

The resulting crude product, a viscous oil or solid, is then triturated with diethyl ether to induce crystallization.

-

Collect the crystalline solid by filtration and wash it with cold diethyl ether to remove any remaining impurities.

-

Dry the purified this compound product under vacuum.

-

Mandatory Visualizations

The following diagram illustrates the general workflow for the synthesis of this compound.

Applications and Research Interest

This compound serves as a valuable building block in peptide synthesis and as a derivative of the essential amino acid valine, it is explored for its potential physiological effects. Reports suggest that as a valine derivative, it may play a role in inhibiting the excessive secretion of sebum. Furthermore, amino acid derivatives are generally studied for their potential as ergogenic supplements that may influence anabolic hormone secretion and provide fuel during exercise.

References

Synthesis of DL-Valine Ethyl Ester Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthesis methods for DL-Valine ethyl ester hydrochloride, a crucial intermediate in the synthesis of various pharmaceutical compounds. The document details established experimental protocols, presents comparative quantitative data, and illustrates the chemical workflows for enhanced comprehension.

Introduction

DL-Valine ethyl ester hydrochloride is the hydrochloride salt of the ethyl ester of DL-valine. The esterification of the carboxylic acid group of valine is a common strategy to protect it during subsequent reactions or to enhance its solubility and bioavailability in specific applications. This guide focuses on the most prevalent and effective methods for its preparation in a laboratory setting.

Core Synthesis Methodologies

The synthesis of DL-Valine ethyl ester hydrochloride is most commonly achieved through three principal methods: Fischer-Speier esterification, the use of thionyl chloride, and a milder approach involving trimethylchlorosilane. Each method offers distinct advantages and disadvantages in terms of reaction conditions, yield, and purity.

Fischer-Speier Esterification with Ethanolic Hydrogen Chloride

This classical method involves the direct acid-catalyzed esterification of DL-valine with ethanol (B145695). The reaction is driven to completion by the use of excess alcohol and the removal of water. Hydrogen chloride not only acts as a catalyst but also protonates the amino group, preventing side reactions and forming the desired hydrochloride salt.

Experimental Protocol:

-

Suspend DL-Valine (0.1 mol) in absolute ethanol (150 mL) in a round-bottom flask equipped with a reflux condenser.

-

Cool the mixture in an ice bath and bubble dry hydrogen chloride gas through the suspension until saturation. Alternatively, carefully add acetyl chloride (0.2 mol) to the cold ethanol to generate HCl in situ.

-

Once saturated, heat the reaction mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After completion, remove the excess ethanol under reduced pressure using a rotary evaporator.

-

The resulting crude solid is then triturated with cold diethyl ether, filtered, and washed with additional diethyl ether to remove any remaining impurities.

-

The white crystalline product is dried under vacuum to yield DL-Valine ethyl ester hydrochloride.[1]

Thionyl Chloride Method

This is a highly effective method for preparing amino acid esters. Thionyl chloride (SOCl₂) reacts with ethanol to form ethyl chlorosulfite and HCl in situ. The HCl protonates the amino group, and the esterification proceeds readily. This method is often preferred for its high yields and the fact that the byproducts (SO₂ and HCl) are gaseous and easily removed.

Experimental Protocol:

-

In a three-necked flask fitted with a dropping funnel, reflux condenser, and a gas outlet tube (connected to a trap for SO₂ and HCl), add absolute ethanol (100 mL).

-

Cool the flask in an ice-salt bath to -5 to -10 °C.

-

Slowly add thionyl chloride (0.12 mol) dropwise to the cold ethanol with vigorous stirring, ensuring the temperature does not exceed 0 °C.

-

After the addition is complete, add DL-Valine (0.1 mol) to the mixture in one portion.

-

Remove the cooling bath and allow the mixture to warm to room temperature, then heat to reflux for 3-4 hours.

-

Upon completion of the reaction, concentrate the mixture under vacuum to remove excess ethanol and volatile byproducts.

-

The oily residue is then cooled and induced to crystallize, often by the addition of dry diethyl ether.

-

The resulting solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum.[2][3][4][5]

Trimethylchlorosilane (TMSCl) Method

This method provides a milder alternative to the traditional acid-catalyzed esterification. Trimethylchlorosilane reacts with ethanol to generate HCl in situ, which catalyzes the esterification. The reaction typically proceeds at room temperature, which is advantageous for sensitive substrates.

Experimental Protocol:

-

Suspend DL-Valine (0.1 mol) in absolute ethanol (150 mL) in a round-bottom flask.

-

To this suspension, add freshly distilled trimethylchlorosilane (0.2 mol) slowly at room temperature with magnetic stirring.

-

Stir the resulting solution or suspension at room temperature for 12-24 hours, monitoring the reaction by TLC.

-

Once the reaction is complete, remove the solvent and excess reagents by rotary evaporation.

-

The crude product is then recrystallized, typically from an ethanol/diethyl ether mixture, to afford pure DL-Valine ethyl ester hydrochloride.[6]

Quantitative Data Summary

The following table summarizes the typical quantitative data associated with the different synthesis methods for amino acid ester hydrochlorides. It is important to note that yields can vary based on reaction scale and purification efficiency.

| Synthesis Method | Reagents | Reaction Time | Temperature | Typical Yield | Purity | Reference |

| Fischer Esterification | DL-Valine, Ethanol, HCl | 4-6 hours | Reflux | Good | High after recrystallization | [1] |

| Thionyl Chloride | DL-Valine, Ethanol, SOCl₂ | 3-4 hours | Reflux | 60-65% (for methyl ester) | High | [3] |

| TMSCl Method | DL-Valine, Ethanol, TMSCl | 12-24 hours | Room Temp. | Good to Excellent | High | [6] |

Visualizing the Synthesis

To better understand the chemical transformations and experimental processes, the following diagrams are provided.

Reaction Pathways

Caption: Chemical pathways for the synthesis of DL-Valine Ethyl Ester Hydrochloride.

General Experimental Workflow

Caption: A generalized workflow for the synthesis and purification of the target compound.

Conclusion

The synthesis of DL-Valine ethyl ester hydrochloride can be successfully achieved through several reliable methods. The choice of method may depend on the available equipment, safety considerations (thionyl chloride is hazardous), and desired reaction conditions. For high yields and relatively short reaction times, the thionyl chloride method is very effective. The Fischer esterification is a classic and robust method, while the TMSCl method offers a milder alternative suitable for more sensitive applications. Proper purification through recrystallization is crucial to obtain a product of high purity suitable for downstream applications in research and drug development.

References

- 1. scielo.br [scielo.br]

- 2. Page loading... [guidechem.com]

- 3. CN101898973A - Preparation method of L-valine methyl ester hydrochloride - Google Patents [patents.google.com]

- 4. Preparation method of L-valine methyl ester hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 5. JP2003137850A - Method for producing amino acid ester hydrochloride - Google Patents [patents.google.com]

- 6. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

Physical properties of H-DL-Val-OEt.HCl (solubility, melting point)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of H-DL-Valine ethyl ester hydrochloride (H-DL-Val-OEt.HCl), focusing on its solubility and melting point. This document is intended to be a resource for researchers and professionals in drug development and related scientific fields.

Introduction

H-DL-Valine ethyl ester hydrochloride is the hydrochloride salt of the ethyl ester of the racemic amino acid valine. It is a valine derivative utilized in various applications, including as a component in ergogenic supplements and in peptide synthesis. A thorough understanding of its physical properties, such as solubility and melting point, is crucial for its application in research and development, particularly in formulation and process chemistry.

Physical Properties

The physical properties of this compound are summarized below. The data has been compiled from various sources.

Melting Point

The melting point of this compound has been reported within a range, which is common for chemical compounds and can be influenced by experimental conditions and purity.

| Physical Property | Value |

| Melting Point | 94 °C to 121 °C |

Note: The reported values for the melting point of this compound vary across different suppliers and publications. It is recommended to determine the melting point of a specific batch for accurate characterization.

Solubility

Specific quantitative solubility data for this compound in various solvents is not extensively documented in publicly available literature. However, based on the properties of similar amino acid ester hydrochlorides, a qualitative solubility profile can be inferred. These compounds are generally soluble in water and polar organic solvents.

| Solvent Class | Expected Solubility |

| Aqueous Solvents (e.g., Water) | Soluble |

| Polar Protic Solvents (e.g., Ethanol) | Soluble |

| Polar Aprotic Solvents (e.g., DMSO, DMF) | Likely Soluble |

| Nonpolar Solvents (e.g., Hexane, Toluene) | Likely Insoluble |

Note: Experimental determination of solubility in specific solvent systems is highly recommended for any application requiring precise concentration control.

Experimental Protocols

The following sections outline standardized methodologies for the determination of the melting point and solubility of this compound.

Determination of Melting Point

The melting point of a solid crystalline substance is a key indicator of its purity. The following protocol describes a general method using a digital melting point apparatus.

Determination of Solubility (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a given solvent.[1]

Conclusion

This technical guide provides essential information on the physical properties of this compound for researchers and professionals in the field of drug development and chemical synthesis. While a range for the melting point is available, specific quantitative solubility data remains to be extensively published. The provided experimental protocols offer a standardized approach to determine these critical parameters for specific research and development needs, ensuring data accuracy and reproducibility.

References

In-Depth Technical Guide: H-DL-Val-OEt.HCl (CAS Number: 23358-42-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-DL-Val-OEt.HCl, with the CAS number 23358-42-1, is the hydrochloride salt of the ethyl ester of the racemic amino acid valine. Its chemical name is ethyl 2-amino-3-methylbutanoate hydrochloride. This compound serves as a versatile building block in organic synthesis, particularly in the field of peptide chemistry, and as an intermediate in the development of new pharmaceutical agents. Its properties as a valine derivative also suggest its potential use in studying metabolic pathways and other biological processes. This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and application, and a summary of its known biological relevance.

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Reference(s) |

| CAS Number | 23358-42-1 | [1][2] |

| Molecular Formula | C7H16ClNO2 | [1][3] |

| Molecular Weight | 181.66 g/mol | [1][3] |

| IUPAC Name | ethyl 2-amino-3-methylbutanoate;hydrochloride | [3] |

| Appearance | White to off-white crystalline powder | [4] |

| Melting Point | 94 °C | [2][5] |

| Boiling Point | 169.2 °C at 760 mmHg | [5] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone. | [6] |

| Storage Temperature | 4°C | [2] |

| InChI Key | PQGVTLQEKCJXKF-UHFFFAOYSA-N | [3] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the Fischer esterification of DL-valine with ethanol (B145695) in the presence of an acid catalyst, commonly thionyl chloride (SOCl2) or hydrogen chloride gas. The following protocol is a representative method adapted from procedures for similar amino acid esters.[6]

Materials:

-

DL-Valine

-

Anhydrous Ethanol (EtOH)

-

Thionyl Chloride (SOCl2)

-

Isopropyl Acetate

-

Diethyl Ether

Procedure:

-

In a 50-liter glass reactor equipped with a stirrer and a reflux condenser, add 5 kg of DL-valine to 4 kg of anhydrous ethanol.

-

Stir the mixture until the DL-valine is completely dissolved.

-

Cool the reaction mixture to 0-10°C in an ice bath.

-

Slowly add 8.8 liters of thionyl chloride dropwise to the stirred solution, maintaining the temperature between 0-10°C.

-

After the addition is complete, gradually heat the mixture to reflux and maintain the reflux for 18 hours.

-

Upon completion of the reaction, concentrate the solution to dryness using a rotary evaporator.

-

To the dried residue, add 15 liters of isopropyl acetate at 15-20°C and stir for 1 hour to precipitate the product.

-

Collect the solid product by filtration.

-

Wash the collected solid with diethyl ether and dry under vacuum to yield this compound as a white to off-white solid.[6]

Application in Peptide Synthesis: Dipeptide Formation

This compound is a key reagent for the introduction of a valine residue in peptide synthesis. The following is a general protocol for the coupling of an N-protected amino acid (e.g., Boc-Ala-OH) with this compound to form a dipeptide.

Materials:

-

This compound

-

N-Boc-L-Alanine (Boc-Ala-OH)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

1 M aqueous hydrochloric acid (HCl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na2SO4)

Procedure:

-

Dissolve this compound (1 equivalent) in anhydrous DCM.

-

Add DIPEA (1.1 equivalents) to neutralize the hydrochloride salt and stir for 15 minutes at room temperature.

-

In a separate flask, dissolve Boc-Ala-OH (1 equivalent), EDC.HCl (1.1 equivalents), and HOBt (1.1 equivalents) in anhydrous DCM.

-

Add the solution from step 3 to the solution from step 2 and stir the reaction mixture at room temperature overnight.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, wash the organic layer sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude dipeptide.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

Biological Relevance and Applications

This compound, as a derivative of the essential amino acid valine, is of interest to researchers in drug development and nutritional science. Amino acids and their derivatives have been investigated for their roles as ergogenic supplements, influencing anabolic hormone secretion and providing fuel during exercise.[4]

In the context of drug development, amino acid esters are crucial intermediates for the synthesis of peptidomimetics and other small molecule drugs. The ester functionality allows for further chemical modifications, making it a valuable building block for creating libraries of compounds for screening.

Visualizations

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Peptide Coupling Workflow

This diagram shows a typical workflow for using this compound in a dipeptide synthesis.

Caption: Workflow for dipeptide synthesis using this compound.

Logical Relationship of Potential Applications

As detailed signaling pathway information is not available in the reviewed literature, the following diagram illustrates the logical relationships between this compound and its potential areas of application and research.

Caption: Potential applications and research areas for this compound.

References

- 1. JP4356292B2 - Method for producing amino acid ester hydrochloride - Google Patents [patents.google.com]

- 2. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnrjournal.com [pnrjournal.com]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Ethyl L-valinate hydrochloride | 17609-47-1 [chemicalbook.com]

- 7. organic chemistry - Esterification of Glycine - Chemistry Stack Exchange [chemistry.stackexchange.com]

Safety and handling precautions for DL-Valine ethyl ester hydrochloride

An In-depth Technical Guide to the Safety and Handling of DL-Valine Ethyl Ester Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for DL-Valine ethyl ester hydrochloride, a compound utilized in various biochemical applications, including as an intermediate in the synthesis of pharmaceuticals and in nutritional supplements.[1] Adherence to these guidelines is crucial for ensuring a safe laboratory environment.

Chemical and Physical Properties

DL-Valine ethyl ester hydrochloride is a white solid.[2][3][4] While generally stable under normal conditions, understanding its physical and chemical properties is the first step in safe handling.[4][5]

| Property | Value | Reference |

| Molecular Formula | C7H15NO2.HCl | [2] |

| Molecular Weight | 181.66 g/mol | [4] |

| Appearance | White Solid | [2][3][4] |

| Melting Point | 94 °C / 201.2 °F | [2][3][4] |

| Boiling Point | No information available | [2][3][4] |

| Solubility | Water soluble | [2] |

| Odor | No information available | [2][3][4] |

Hazard Identification and Toxicology

Most safety data sheets indicate that at the given concentration, DL-Valine ethyl ester hydrochloride is not considered to be hazardous to health.[2] However, as with any laboratory chemical, it is prudent to handle it with care.

Toxicological Data Summary

| Metric | Value | Reference |

| Acute Toxicity | No data available | [2] |

| Skin Corrosion/Irritation | No data available | [2] |

| Serious Eye Damage/Irritation | No data available | |

| Respiratory or Skin Sensitization | No data available | |

| Germ Cell Mutagenicity | No data available | |

| Carcinogenicity | No data available | [6] |

| Reproductive Toxicity | No data available | [6] |

Potential Health Effects:

-

Inhalation: May cause respiratory tract irritation.[6]

-

Skin Contact: May cause skin irritation upon prolonged contact.[6]

-

Eye Contact: May cause eye irritation.[6]

-

Ingestion: May be harmful if swallowed.[6]

Safe Handling and Storage

Proper handling and storage are critical to maintaining the integrity of the compound and ensuring the safety of laboratory personnel.

Handling:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses with side shields, and a lab coat.[3]

-

Ensure adequate ventilation in the work area.[3]

-

Avoid the formation of dust.[3]

-

Practice good industrial hygiene: wash hands before breaks and after handling the compound.[3] Do not eat, drink, or smoke in the laboratory.[3]

Storage:

-

Keep containers tightly closed in a dry, cool, and well-ventilated place.[3][5]

-

Some sources recommend storage at temperatures not exceeding 5°C (41°F).[6]

Exposure Controls and Personal Protection

Engineering controls and personal protective equipment are essential for minimizing exposure.

Engineering Controls:

-

Under normal use conditions, specific engineering controls may not be necessary.[3][4] However, if operations generate dust, use process enclosures or local exhaust ventilation.[6]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear safety glasses with side shields (compliant with EN 166) or goggles.[3][4]

-

Hand Protection: Wear protective gloves. Inspect gloves before use and dispose of contaminated gloves properly.[3]

-

Skin and Body Protection: Wear a lab coat or long-sleeved clothing.[3]

-

Respiratory Protection: If dust is generated, a NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary.[5]

Below is a diagram illustrating the hierarchy of controls for safe handling.

Caption: Hierarchy of control measures for handling laboratory chemicals.

First-Aid Measures

In the event of exposure, follow these first-aid procedures.

| Exposure Route | First-Aid Procedure | Reference |

| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention. | [2][4][5] |

| Skin Contact | Wash off immediately with plenty of water for at least 15 minutes. Get medical attention if symptoms occur. | [2][4][5] |

| Inhalation | Remove to fresh air. Get medical attention immediately if symptoms occur. | [2][4][5] |

| Ingestion | Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur. | [2][4][5] |

Accidental Release Measures

In case of a spill, follow these steps to ensure proper cleanup and containment.

Procedure for a Small Spill:

-

Ensure adequate ventilation.[3]

-

Wear appropriate personal protective equipment.[3]

-

Sweep up the spilled solid and place it into a suitable container for disposal.[3][4]

-

Clean the spill area thoroughly.

The following workflow outlines the general procedure for handling a chemical spill.

Caption: General workflow for responding to a chemical spill.

Fire-Fighting Measures

Suitable Extinguishing Media:

-

Use extinguishing measures that are appropriate to local circumstances and the surrounding environment, such as water spray, carbon dioxide (CO2), dry chemical, or foam.[6]

Hazardous Combustion Products:

-

In the event of a fire, hazardous decomposition products may be released, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas.[7]

Advice for Firefighters:

Stability and Reactivity

-

Stability: The compound is stable under normal storage and handling conditions.[4][5]

-

Conditions to Avoid: Incompatible products and the formation of dust.[4][5]

-

Hazardous Reactions: No hazardous reactions have been reported under normal processing.[4]

-

Hazardous Polymerization: Hazardous polymerization does not occur.[4][5]

Disposal Considerations

-

Dispose of waste in accordance with federal, state, and local environmental control regulations.[6] Contaminated packaging should also be disposed of in the same manner.

This technical guide is intended to provide comprehensive safety information. Always refer to the specific Safety Data Sheet (SDS) provided by the supplier for the most detailed and up-to-date information. Researchers should always exercise caution and employ good laboratory practices when handling any chemical substance.

References

A Technical Guide to the Applications of H-DL-Val-OEt.HCl in Organic Synthesis

Audience: Researchers, Scientists, and Drug Development Professionals

Core Abstract: H-DL-Valine ethyl ester hydrochloride (H-DL-Val-OEt.HCl) is a racemic amino acid derivative that serves as a versatile and cost-effective starting material in various synthetic applications. As a racemic mixture, its utility extends from being a prochiral building block for diastereoselective syntheses to being a substrate for chiral resolution to access both D- and L-valine derivatives. This technical guide details its primary applications in chiral resolution, as a precursor for chiral ligands, and as a component in multicomponent reactions, providing quantitative data and detailed experimental protocols for each.

Chiral Resolution of Racemic Valine Derivatives

One of the most significant applications of this compound is as a substrate for chiral resolution. The process allows for the separation of the D- and L-enantiomers, which are valuable chiral building blocks in the synthesis of pharmaceuticals and agrochemicals.[1][2] The most common method involves forming diastereomeric salts with a chiral resolving agent, which can then be separated by fractional crystallization due to their different solubilities.[1]

A widely used resolving agent for racemic valine is dibenzoyl-tartaric acid (DBTA).[1][2] By using either D- or L-DBTA, one can selectively precipitate the corresponding diastereomeric salt.

Quantitative Data for Chiral Resolution

The following table summarizes typical results for the chemical resolution of DL-Valine using dibenzoyl-tartaric acid, a process analogous to the resolution of its ethyl ester.

| Resolving Agent | Target Enantiomer | Solvent System | Yield (%) | Optical Purity (%) | Reference |

| L-DBTA | D-Valine | Dilute HCl | > 70% | > 98% | [1] |

| D-DBTA | L-Valine | Dilute HCl | ~80% | > 98% | [1][2] |

Experimental Protocol: Chiral Resolution of DL-Valine

This protocol describes the resolution of DL-Valine and is adaptable for this compound, typically after neutralization of the hydrochloride salt.

Materials:

-

DL-Valine (or DL-Val-OEt)

-

D-Dibenzoyl-tartaric acid (D-DBTA)

-

Dilute Hydrochloric Acid (e.g., 0.5 M)

Procedure:

-

Dissolve 1.0 equivalent of DL-Valine in 10-15 volumes of dilute hydrochloric acid.

-

Heat the solution to 80-95 °C with stirring.

-

Add 1.05 equivalents of D-DBTA to the hot solution and stir for 30-60 minutes at this temperature.[1]

-

Allow the mixture to cool gradually to room temperature. A precipitate, the D-Valine-D-DBTA diastereomeric salt, will form.

-

Cool the mixture further to approximately 15 °C and stir for an additional 1-2 hours to maximize crystallization.

-

Collect the crystalline salt by vacuum filtration and wash the filter cake with cold water and a small amount of ethanol or acetone.[1]

-

To recover the D-Valine, suspend the filter cake in ethanol and add approximately 2 equivalents of triethylamine to neutralize the salt and precipitate the D-DBTA.

-

Stir for 1 hour, filter off the resolving agent, and concentrate the mother liquor under reduced pressure to obtain D-Valine.[1]

-

The L-Valine can be recovered from the original mother liquor by a similar neutralization and isolation procedure.

Logical Workflow for Chiral Resolution

Caption: Workflow for the chiral resolution of this compound.

Precursor for Chiral Phosphine (B1218219) Ligands

Amino acid esters are valuable precursors for the synthesis of chiral phosphine ligands, which are crucial in asymmetric catalysis.[3] this compound can be used to synthesize a racemic mixture of N-diphenylphosphino-DL-valine ethyl ester. This reaction involves the nucleophilic attack of the amino group on chlorodiphenylphosphine (B86185), typically in the presence of a base to neutralize the hydrochloride salt and the HCl generated in situ.

While enantiomerically pure ligands are often desired, the synthesis of a racemic mixture can be useful for developing separation methods or for applications where a mixture of diastereomeric catalysts is studied.

Quantitative Data for Ligand Synthesis

| Starting Material | Reagent | Base | Solvent | Yield (%) | Reference |

| Amino Acid Ester HCl | Chlorodiphenylphosphine | Triethylamine | Dichloromethane | High Yield | [3] |

Experimental Protocol: Synthesis of N-Diphenylphosphino-DL-valine ethyl ester

Materials:

-

This compound

-

Chlorodiphenylphosphine (ClPPh₂)

-

Triethylamine (Et₃N)

-

Anhydrous Dichloromethane (DCM)

Procedure:

-

Suspend 1.0 equivalent of this compound in anhydrous DCM under an inert atmosphere (e.g., Nitrogen or Argon).

-

Cool the suspension to 0 °C in an ice bath.

-

Add 2.2 equivalents of triethylamine to the suspension with stirring.

-

Slowly add 1.1 equivalents of chlorodiphenylphosphine dropwise to the mixture.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, filter the mixture to remove triethylamine hydrochloride salt.

-

Wash the filtrate with a saturated aqueous solution of NaHCO₃, followed by brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.

Diagram of Ligand Synthesis

Caption: Synthesis of a racemic phosphine ligand from this compound.

Amine Component in the Ugi Multicomponent Reaction

The Ugi four-component reaction (Ugi-4CR) is a powerful tool for generating molecular diversity by combining an aldehyde, an amine, a carboxylic acid, and an isocyanide in a one-pot synthesis to form a dipeptide-like scaffold.[4][5] this compound, after neutralization, can serve as the amine component.

Using a racemic amine like DL-valine ethyl ester in combination with other components will typically result in a mixture of diastereomers, as a new stereocenter is formed during the reaction.[6] This approach is valuable in diversity-oriented synthesis for the rapid creation of compound libraries for screening purposes.

Quantitative Data for the Ugi Reaction

Ugi reactions are known for their high efficiency and atom economy.

| Amine Component | Solvent | Temperature (°C) | Yield (%) | Reference |

| Amino Acid Esters | Methanol / Ethanol | Room Temperature | Generally High (>70%) | [4][7] |

Experimental Protocol: Ugi Synthesis using DL-Valine Ethyl Ester

Materials:

-

This compound

-

Triethylamine (Et₃N)

-

An Aldehyde (e.g., Isobutyraldehyde)

-

A Carboxylic Acid (e.g., Acetic Acid)

-

An Isocyanide (e.g., tert-Butyl isocyanide)

-

Methanol (MeOH)

Procedure:

-

To a solution of this compound (1.0 eq.) in methanol, add triethylamine (1.1 eq.) and stir for 10 minutes to form the free amine.

-

Add the aldehyde (1.0 eq.) to the solution and stir for 20-30 minutes to allow for imine formation.

-

Add the carboxylic acid (1.0 eq.) to the mixture.

-

Finally, add the isocyanide (1.0 eq.) to the reaction mixture. The reaction is often exothermic.

-

Stir the reaction at room temperature for 24-48 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, concentrate the solvent under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the resulting diastereomeric mixture of α-acylamino amides by column chromatography.

Ugi Reaction Workflow

Caption: Workflow of the Ugi four-component reaction.

References

- 1. CN1477096A - Method for preparing L-valine and D-valine by chemical resolution - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. Novel chiral phosphine ligands and complexes from amino acid esters - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 4. Ugi reaction - Wikipedia [en.wikipedia.org]

- 5. α-Amino Acids as Synthons in the Ugi-5-Centers-4-Components Reaction: Chemistry and Applications [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

Methodological & Application

Application Notes and Protocols for H-DL-Val-OEt.HCl in Solid-Phase Peptide Synthesis (SPPS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-proteinogenic amino acids, including D-isomers, into peptide sequences is a powerful strategy in drug discovery and development. Peptides containing D-amino acids often exhibit enhanced stability against enzymatic degradation, leading to longer in vivo half-lives.[1][2] H-DL-Val-OEt.HCl, a racemic mixture of the ethyl ester of valine, serves as a readily available precursor for the introduction of both L- and D-valine residues into a peptide chain during solid-phase peptide synthesis (SPPS). The use of this racemic mixture results in the synthesis of a pair of diastereomeric peptides, which can then be separated and evaluated for their distinct biological activities.

This document provides detailed application notes and protocols for the utilization of this compound in Fmoc-based solid-phase peptide synthesis.

Principle of the Method

The core principle involves the coupling of the free amine of this compound to the growing peptide chain on a solid support. As the starting material is a racemic mixture, this coupling step will produce two distinct peptide populations: one incorporating L-valine and the other D-valine at the specified position. These two populations are diastereomers of each other and will ideally be produced in a 1:1 ratio. Following the completion of the synthesis and cleavage from the resin, the diastereomeric peptides can be separated and purified using reverse-phase high-performance liquid chromatography (RP-HPLC).[3][4]

Experimental Protocols

Materials and Reagents

-

Resin: Rink Amide resin or Wang resin (pre-loaded with the C-terminal amino acid if desired).

-

Amino Acids: Fmoc-protected amino acids for the peptide sequence.

-

This compound: DL-Valine ethyl ester hydrochloride.

-

Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole), DIC (N,N'-Diisopropylcarbodiimide).

-

Base: DIPEA (N,N-Diisopropylethylamine).

-

Fmoc-Deprotection Solution: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide).

-

Solvents: DMF, DCM (Dichloromethane), Methanol, Diethyl ether (cold).

-

Cleavage Cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% Water.

On-Resin N-acylation of this compound

This protocol assumes the peptide chain has been elongated up to the position where the DL-valine is to be incorporated and the N-terminal Fmoc group has been removed.

-

Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, and then repeat for 15 minutes to ensure complete removal of the Fmoc protecting group. Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).

-

Activation of the Peptide-Resin Carboxyl Group:

-

In a separate vessel, dissolve HBTU (3 equivalents relative to resin loading) and HOBt (3 equivalents) in DMF.

-

Add DIPEA (6 equivalents) to the solution and vortex briefly.

-

Add this activation mixture to the swollen and deprotected peptide-resin.

-

Agitate the mixture for 15-20 minutes at room temperature to activate the C-terminal carboxyl group of the resin-bound peptide.

-

-

Neutralization and Coupling of this compound:

-

In a separate vial, dissolve this compound (5 equivalents) in DMF.

-

Neutralize the hydrochloride salt by adding DIPEA (5.5 equivalents) to the solution.

-

Add the neutralized this compound solution to the activated peptide-resin.

-

Agitate the reaction mixture for 2-4 hours at room temperature. A longer coupling time may be necessary for sterically hindered sequences.

-

-

Washing: After the coupling reaction, wash the resin extensively with DMF (5x), DCM (3x), and Methanol (3x) to remove excess reagents and byproducts.

-

Capping (Optional but Recommended): To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride (B1165640) and DIPEA in DMF) for 30 minutes. Wash the resin as described in the previous step.

-

Continuation of Peptide Synthesis: Proceed with the standard Fmoc-SPPS cycles for the subsequent amino acids in the sequence.

Peptide Cleavage and Deprotection

-

After the final Fmoc deprotection, wash the resin thoroughly with DMF, DCM, and Methanol, and dry it under vacuum.

-

Treat the dry resin with the cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% Water) for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold diethyl ether two more times.

-

Dry the crude peptide pellet under vacuum.

Purification and Analysis of Diastereomeric Peptides

-

Dissolution: Dissolve the crude peptide mixture in a suitable solvent, typically a mixture of water and acetonitrile (B52724) with 0.1% TFA.

-

RP-HPLC Purification:

-

Column: C18 reversed-phase column.

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient from 5% to 65% B over 60 minutes is a good starting point. The gradient may need to be optimized for baseline separation of the diastereomers. Diastereomeric peptides often have slightly different retention times, allowing for their separation.[3][4]

-

Detection: Monitor the elution profile at 220 nm and 280 nm.

-

-

Fraction Collection and Analysis: Collect the fractions corresponding to the two separated diastereomeric peaks. Analyze the purity of each fraction by analytical RP-HPLC and confirm the identity by mass spectrometry.

-

Lyophilization: Lyophilize the pure fractions to obtain the final diastereomeric peptides as white powders.

Data Presentation

The successful synthesis and separation of the diastereomeric peptides can be represented by quantitative data. While specific yields and purities will be sequence-dependent, the following tables provide a template for presenting such data.

Table 1: Synthesis and Purification Summary

| Parameter | Peptide-L-Val | Peptide-D-Val |

| Crude Peptide Yield (mg) | \multicolumn{2}{c | }{[Total Crude Yield]} |

| Purified Peptide Yield (mg) | [Yield of L-isomer] | [Yield of D-isomer] |

| Overall Yield (%) | [Calculated Yield] | [Calculated Yield] |

| Purity by HPLC (%) | >95% | >95% |

| Mass (Expected) | [Calculated Mass] | [Calculated Mass] |

| Mass (Observed) | [Measured Mass] | [Measured Mass] |

Table 2: HPLC Retention Times

| Peptide | Retention Time (min) |

| Peptide-L-Val | [Retention Time] |

| Peptide-D-Val | [Retention Time] |

Visualizations

Experimental Workflow

Caption: General workflow for SPPS using this compound.

Hypothetical Signaling Pathway Investigation

Peptides containing D-amino acids can be valuable tools to probe biological systems due to their increased stability. For instance, a synthetic peptide antagonist containing a D-valine residue could be used to investigate its effect on a specific receptor signaling pathway.

Caption: Investigating a signaling pathway with a D-Val peptide.

Conclusion

The use of this compound in solid-phase peptide synthesis provides a straightforward method for the generation of diastereomeric peptides. This approach allows for the comparative evaluation of L- and D-valine containing analogues, which can be instrumental in the development of peptide-based therapeutics with improved pharmacokinetic properties. The protocols outlined in this document provide a foundation for the successful synthesis, purification, and analysis of these valuable research compounds.

References

Application Notes and Protocols: H-DL-Val-OEt.HCl as a Building Block for Novel Therapeutic Peptides

Audience: Researchers, scientists, and drug development professionals.

Introduction:

H-DL-Val-OEt.HCl, or DL-valine ethyl ester hydrochloride, is a readily available amino acid derivative that serves as a versatile building block in the synthesis of novel therapeutic peptides.[1] Its ethyl ester group provides temporary protection of the carboxylic acid functionality, facilitating its use in solution-phase peptide synthesis. This document provides detailed application notes and protocols for the use of this compound in the synthesis of a model therapeutic dipeptide, Val-Val, which has demonstrated potential antimalarial and antioxidant activities.

Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₇H₁₆ClNO₂ | |

| Molecular Weight | 181.66 g/mol | |

| Appearance | White to off-white crystalline powder | |

| Solubility | Soluble in water and alcohols | |

| Storage | Store at 2-8°C |

Application: Synthesis of a Val-Val Dipeptide with Therapeutic Potential

This section details the application of this compound in the synthesis of a Val-Val dipeptide. This dipeptide has been investigated for its therapeutic properties, including antimalarial and antioxidant effects.

Therapeutic Rationale

-

Antimalarial Activity: Dipeptides have been explored as potential antimalarial agents. Their mechanism of action can involve the inhibition of essential parasitic enzymes, such as dipeptidyl aminopeptidases (DPAPs), which are crucial for parasite growth and development.[2] Alternatively, they may interfere with host-parasite interactions or modulate host signaling pathways, such as the MAP kinase pathway, that are exploited by the parasite for its survival.[3]

-

Antioxidant Activity: Certain dipeptides exhibit antioxidant properties by scavenging free radicals and chelating pro-oxidant metal ions.[1][4][5][6][7] This can help to mitigate oxidative stress, which is implicated in the pathology of various diseases, including malaria.

Quantitative Data: Biological Activity of Valine-Containing Dipeptides

The following tables summarize the reported biological activities of valine-containing dipeptides.

Table 1: In Vivo Antimalarial Activity of Val-Val Dipeptide-Sulfonamide Conjugates against Plasmodium berghei

| Compound | Dose (mg/kg) | Parasite Inhibition (%) - Day 7 | Reference |

| 8a | 50 | 48-54 | [1] |

| 8d | 50 | 48-54 | [1] |

| 8g-i | 50 | 48-54 | [1] |

| Artemisinin (Standard) | 50 | 67 | [1] |

Table 2: In Vitro Antimicrobial Activity of Leu-Val Dipeptides (MIC in µg/mL)

| Compound | S. aureus | B. subtilis | E. coli | S. typhi | C. albicans | A. niger | Reference |

| 8a | 1.2 x 10⁻³ M | 5.7 x 10⁻⁴ M - 8.4 x 10⁻⁴ M | - | 1.2 x 10⁻³ M | - | - | [6] |

| 8b | 1.1 x 10⁻³ M | 5.7 x 10⁻⁴ M - 8.4 x 10⁻⁴ M | 9.5 x 10⁻⁴ M | 1.1 x 10⁻³ M | - | 1.3 x 10⁻⁴ M | [6] |

| 8c | - | - | - | - | 1.3 x 10⁻³ M | - | [6] |

| 8d | - | - | - | 1.1 x 10⁻³ M | - | - | [6] |

| 8g | - | 5.7 x 10⁻⁴ M - 8.4 x 10⁻⁴ M | - | - | - | - | [6] |

| 8h | - | - | - | - | 1.3 x 10⁻³ M | - | [6] |

| 8j | - | 5.7 x 10⁻⁴ M - 8.4 x 10⁻⁴ M | - | - | - | - | [6] |

| Ciprofloxacin (Standard) | 9.1 x 10⁻⁴ M | 9.1 x 10⁻⁴ M | - | - | - | - | [6] |

| Fluconazole (Standard) | - | - | - | - | - | - | [6] |

Experimental Protocols

This section provides a detailed protocol for the solution-phase synthesis of a Boc-protected Val-Val dipeptide ethyl ester, followed by deprotection.

Protocol 1: Synthesis of Boc-Val-Val-OEt

This protocol is adapted from the synthesis of Leu-Val dipeptides and utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl) and 1-Hydroxybenzotriazole (HOBt) as coupling reagents.

Materials:

-

Boc-L-Valine

-

This compound

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl)

-

1-Hydroxybenzotriazole (HOBt)

-

Triethylamine (B128534) (TEA)

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Silica (B1680970) gel for column chromatography

-

Ethyl acetate (B1210297) and hexane (B92381) for chromatography

Procedure:

-

Deprotonation of this compound:

-

Dissolve this compound (1.0 equivalent) in anhydrous DCM.

-

Add triethylamine (1.1 equivalents) dropwise at 0°C.

-

Stir the mixture for 30 minutes at 0°C. The resulting solution contains the free amine of DL-valine ethyl ester.

-

-

Activation of Boc-L-Valine:

-

In a separate flask, dissolve Boc-L-Valine (1.0 equivalent) and HOBt (1.2 equivalents) in anhydrous DCM.

-

Cool the solution to 0°C in an ice bath.

-

Add EDC.HCl (1.2 equivalents) to the solution and stir for 30 minutes at 0°C to form the activated ester.

-

-

Coupling Reaction:

-

To the activated Boc-L-Valine solution, add the solution of free DL-valine ethyl ester prepared in step 1.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

-

Work-up:

-

Once the reaction is complete, wash the reaction mixture sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification:

-

Purify the crude Boc-Val-Val-OEt by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield the pure dipeptide.[8]

-

Protocol 2: Deprotection of Boc-Val-Val-OEt

Materials:

-

Boc-Val-Val-OEt

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Diethyl ether, cold

Procedure:

-

Dissolve the purified Boc-Val-Val-OEt in a solution of 50% TFA in DCM.

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

Monitor the deprotection by TLC.

-

Once the reaction is complete, concentrate the solution under reduced pressure to remove TFA and DCM.

-

Precipitate the deprotected dipeptide, H-Val-Val-OEt.TFA, by adding cold diethyl ether.

-

Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.

Characterization

The synthesized dipeptide should be characterized using the following techniques:

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.[8][9][10][11]

-

Mass Spectrometry (MS): To confirm the molecular weight of the dipeptide.[10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the dipeptide.[10]

Visualizations

Proposed Signaling Pathway for Antioxidant Activity

Caption: Proposed mechanism of antioxidant activity for the Val-Val dipeptide.

Proposed Signaling Pathway for Antimalarial Activity

Caption: Plausible signaling pathways targeted by the Val-Val dipeptide for antimalarial activity.

Experimental Workflow for Val-Val Dipeptide Synthesis

Caption: Workflow for the solution-phase synthesis of the Val-Val dipeptide.

References

- 1. Biological Functions of Antioxidant Dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Plasmodium Dipeptidyl Aminopeptidases as Malaria Transmission-Blocking Drug Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Analysis of erythrocyte signalling pathways during Plasmodium falciparum infection identifies targets for host-directed antimalarial intervention - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. Biological Functions of Antioxidant Dipeptides [jstage.jst.go.jp]

- 6. Biological Functions of Antioxidant Dipeptides. | Semantic Scholar [semanticscholar.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]

- 9. bachem.com [bachem.com]

- 10. oxfordglobal.com [oxfordglobal.com]

- 11. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Synthesis of H-DL-Val-OEt.HCl via Esterification of DL-valine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of DL-valine ethyl ester hydrochloride (H-DL-Val-OEt.HCl) through the Fischer esterification of DL-valine. The protocol detailed herein utilizes the thionyl chloride method in ethanol (B145695), a common and effective procedure for the preparation of amino acid ester hydrochlorides. This method is crucial for peptide synthesis and the development of various pharmaceutical intermediates. These application notes include detailed experimental procedures, safety precautions, and characterization data to ensure reproducible and high-purity synthesis in a laboratory setting.

Introduction

The esterification of amino acids is a fundamental protecting group strategy in peptide synthesis and medicinal chemistry. The carboxylic acid group of an amino acid is converted to an ester to prevent its participation in subsequent amide bond formation reactions. DL-valine ethyl ester hydrochloride is a valuable building block in the synthesis of various peptides and pharmaceutical compounds.

The synthesis described here follows the principle of Fischer-Speier esterification, where an alcohol reacts with a carboxylic acid in the presence of a strong acid catalyst. In this protocol, thionyl chloride (SOCl₂) is used, which reacts with ethanol to generate anhydrous hydrochloric acid in situ. This method is highly efficient for the esterification of amino acids.

Reaction Scheme

The overall reaction for the esterification of DL-valine to its ethyl ester hydrochloride is as follows:

Reactants: DL-valine, Ethanol, Thionyl Chloride Product: DL-valine ethyl ester hydrochloride (this compound)

Experimental Protocols

3.1. Materials and Equipment

| Reagents | Equipment |

| DL-valine | Round-bottom flask (500 mL) |

| Absolute Ethanol (EtOH) | Reflux condenser |

| Thionyl chloride (SOCl₂) | Magnetic stirrer with heating mantle |

| Diethyl ether (anhydrous) | Dropping funnel |

| Ice bath | |

| Rotary evaporator | |

| Buchner funnel and flask | |

| pH paper | |

| Glassware for recrystallization |

3.2. Synthesis of this compound

-

Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add DL-valine (e.g., 11.7 g, 0.1 mol).

-

Solvent Addition: To the flask, add absolute ethanol (e.g., 200 mL). Stir the suspension at room temperature.

-

Acid Catalyst Generation: Cool the flask in an ice bath to 0-5 °C. Slowly add thionyl chloride (e.g., 11.9 g, 7.3 mL, 0.1 mol) dropwise to the stirred suspension over a period of 30-45 minutes. Caution: This reaction is exothermic and releases HCl gas. Perform this step in a well-ventilated fume hood.

-

Reaction: After the addition of thionyl chloride is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Heat the mixture to reflux (approximately 78 °C) and maintain reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the excess ethanol using a rotary evaporator under reduced pressure.

-

Purification by Recrystallization: To the resulting crude product, add a small amount of cold absolute ethanol to dissolve the solid. Then, slowly add anhydrous diethyl ether until the solution becomes turbid. Cool the mixture in an ice bath to induce crystallization.

-

Isolation of Product: Collect the white crystalline product by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold diethyl ether to remove any remaining impurities.

-

Drying: Dry the purified this compound in a vacuum oven at a low temperature (e.g., 40-50 °C) to a constant weight.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₇H₁₆ClNO₂ | N/A |

| Molecular Weight | 181.66 g/mol | N/A |

| Appearance | White crystalline solid | |

| Melting Point | ~94 °C | |

| Solubility | Soluble in water and ethanol |

Table 2: Typical Reaction Parameters and Yield

| Parameter | Value |

| Molar Ratio (DL-valine:SOCl₂) | 1:1 |

| Reaction Temperature | Reflux (~78 °C) |

| Reaction Time | 4-6 hours |

| Expected Yield | 80-90% |

Mandatory Visualizations

Deprotection of the amino group of H-DL-Val-OEt.HCl for peptide coupling

Application Notes: Deprotection and Coupling of H-DL-Val-OEt.HCl

Topic: Deprotection of the Amino Group of this compound for Peptide Coupling

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Amino acid ethyl ester hydrochlorides, such as DL-Valine (B559544) ethyl ester hydrochloride (this compound), are common and cost-effective building blocks in solution-phase peptide synthesis. The hydrochloride salt protects the amine functionality, enhancing shelf-life and simplifying handling. However, for the amino group to act as a nucleophile and form a new peptide (amide) bond, it must be deprotected. This deprotection is a simple acid-base neutralization reaction that liberates the free amine. The most efficient and widely used method for this is in situ neutralization, where the free amine is generated directly in the reaction vessel just before or during the coupling reaction. This approach minimizes handling of the often less stable free amine and streamlines the synthesis workflow.

Principle of In Situ Deprotection (Neutralization)

The core of the deprotection process is the reaction between the ammonium (B1175870) salt of the valine ester and a non-nucleophilic organic base. A tertiary amine, such as triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIEA), is typically added to the reaction mixture. The base abstracts the proton from the ammonium group, yielding the free amine of valine ethyl ester, which can then attack the activated carboxyl group of the N-protected amino acid to form the dipeptide. The byproduct of this neutralization is a trialkylammonium salt (e.g., triethylammonium (B8662869) chloride), which is typically soluble in the reaction solvent and removed during the aqueous workup.[1]

This in situ approach is highly effective as it ensures the reactive free amine is immediately available for the coupling reaction, which is proceeding concurrently.[1]

Selection of Reagents

3.1. Neutralizing Base

The choice of base is crucial for efficient neutralization without inducing side reactions.

-

Triethylamine (TEA): A common, cost-effective base. It is sufficiently strong to deprotonate the amino acid salt.

-

N,N-Diisopropylethylamine (DIEA or Hünig's Base): A sterically hindered base. Its bulkiness prevents it from acting as a nucleophile, which can be advantageous in sensitive coupling reactions. It is often preferred to minimize side reactions.[2]

-

N-Methylmorpholine (NMM): A weaker base that can be useful in minimizing racemization, a potential side reaction during peptide coupling.[2]

3.2. Coupling Agents

To form the peptide bond, the carboxylic acid of the coupling partner must be activated. Common activating agents for solution-phase synthesis include:

-

Carbodiimides (e.g., EDC, DCC): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDC.HCl) is a popular choice for solution-phase synthesis because its urea (B33335) byproduct is water-soluble and easily removed during workup.[3]

-

Additives (e.g., HOBt, Oxyma Pure): Carbodiimide reactions are almost always performed with an additive like 1-Hydroxybenzotriazole (HOBt) or Ethyl cyanohydroxyiminoacetate (Oxyma Pure). These additives react with the activated acid to form an active ester, which improves coupling efficiency and, critically, suppresses racemization.[4]

-

Onium Salts (e.g., HBTU, HATU): Reagents like HBTU and HATU are highly efficient but are often used in solid-phase synthesis. They can be used in solution-phase as well, particularly for difficult couplings.[2]

Data and Properties

Table 1: Physical Properties of Valine Ethyl Ester Hydrochloride

| Property | H-DL-Val-OEt·HCl | H-L-Val-OEt·HCl |

|---|---|---|

| CAS Number | 23358-42-1 | 17609-47-1 |

| Molecular Formula | C₇H₁₆ClNO₂ | C₇H₁₅NO₂·HCl |

| Molecular Weight | 181.66 g/mol | 181.65 g/mol |

| Appearance | White Powder | White Powder |

| Melting Point | 94°C | 102-105°C |

Data sourced from references[5][6][7].

Table 2: Comparison of Common Reagents for In Situ Neutralization and Coupling

| Parameter | Method 1 | Method 2 | Method 3 |

|---|---|---|---|

| N-Protected Amino Acid | Boc-AA-OH | Z-AA-OH | Fmoc-AA-OH |

| Amine Component | H-DL-Val-OEt·HCl | H-DL-Val-OEt·HCl | H-DL-Val-OEt·HCl |

| Coupling Agent | EDC·HCl / HOBt | TBTU | DEPBT |

| Base | DIEA or TEA | DIEA | TEA |

| Solvent | Dichloromethane (DCM) or Dimethylformamide (DMF) | DMF | Tetrahydrofuran (THF) |

| Key Advantage | Cost-effective; water-soluble byproducts.[3][8] | High coupling efficiency.[9] | Good for sterically hindered couplings.[3] |

Visualized Workflow and Chemistry

Here, we visualize the chemical transformation and the general experimental workflow for the process.

Caption: Chemical scheme for the in situ deprotection and subsequent peptide coupling.

Caption: Step-by-step workflow for solution-phase peptide synthesis.

Detailed Experimental Protocol

This protocol describes a standard procedure for the synthesis of a dipeptide (e.g., Boc-Ala-Val-OEt) using this compound and a Boc-protected amino acid via EDC/HOBt coupling in solution.

Materials and Equipment

-

Reagents:

-

N-Boc-Amino Acid (e.g., Boc-L-Alanine) (1.0 eq)

-

H-DL-Val-OEt·HCl (1.0 eq)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 eq)

-

1-Hydroxybenzotriazole (HOBt) (1.2 eq)

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIEA) (1.1 - 2.2 eq)

-

Anhydrous Dichloromethane (DCM)

-

1N Hydrochloric Acid (HCl) solution

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Saturated Sodium Chloride (Brine) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

-

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

-

Silica (B1680970) gel for column chromatography

-

Procedure

-

Reaction Setup:

-

To a clean, dry round-bottom flask, add the N-Boc-Amino Acid (1.0 eq), EDC·HCl (1.2 eq), and HOBt (1.2 eq).

-

Dissolve the solids in anhydrous Dichloromethane (DCM). The volume should be sufficient to ensure all reagents are fully dissolved.

-

Add H-DL-Val-OEt·HCl (1.0 eq) to the flask and stir until it is suspended or dissolved.

-

-

In Situ Deprotection and Coupling:

-

Cool the reaction flask in an ice bath to 0°C with continuous stirring.

-

Slowly add the base (TEA, 2.2 eq or DIEA, 1.1 eq) dropwise to the cold mixture over several minutes. A precipitate of trialkylammonium chloride may form.

-

After the addition is complete, allow the reaction to stir at 0°C for 1-2 hours.

-

Remove the ice bath and let the reaction mixture warm to room temperature. Continue stirring overnight (12-18 hours).

-

-

Reaction Monitoring:

-

The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting N-Boc-amino acid.

-

-

Aqueous Workup:

-

Once the reaction is complete, dilute the reaction mixture with additional DCM.

-

Transfer the solution to a separatory funnel.

-

Wash the organic layer sequentially with:

-

During each wash, gently shake the separatory funnel, venting frequently. Allow the layers to separate fully before draining the organic layer.

-

-

Isolation of Crude Product:

-

Purification:

-

The crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford the pure protected dipeptide.

-

Safety Precautions

-

Always work in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

-

EDC·HCl is a skin and respiratory irritant. Handle with care.

-

DCM is a volatile and potentially hazardous solvent. Avoid inhalation and skin contact.

-

Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

- 1. scielo.br [scielo.br]

- 2. bachem.com [bachem.com]

- 3. peptide.com [peptide.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. dl-valine ethyl ester hydrochloride | CAS#:23358-42-1 | Chemsrc [chemsrc.com]

- 6. chemimpex.com [chemimpex.com]

- 7. L-缬氨酸乙酯 盐酸盐 99% | Sigma-Aldrich [sigmaaldrich.com]

- 8. globalresearchonline.net [globalresearchonline.net]

- 9. Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP) chemistry without using chromatography and recrystallization - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Enzymatic Reactions Involving DL-Valine Ethyl Ester Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-Valine ethyl ester hydrochloride is a racemic mixture of the ethyl esters of D- and L-valine. The separation of these enantiomers is crucial for the synthesis of chirally pure active pharmaceutical ingredients (APIs) and other fine chemicals, as the biological activity of such compounds is often enantiomer-dependent. Enzymatic kinetic resolution is a powerful and widely used method for achieving this separation due to its high enantioselectivity, mild reaction conditions, and environmentally friendly nature.

This document provides detailed application notes and protocols for the enzymatic kinetic resolution of DL-Valine ethyl ester hydrochloride using lipases, a class of enzymes that catalyze the hydrolysis of esters. The protocols described herein focus on the use of two common and effective lipases: Pseudomonas cepacia lipase (B570770) (PCL) and Candida antarctica lipase B (CALB).

Principle of Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is based on the principle that an enzyme will react at different rates with the two enantiomers of a racemic substrate. In the case of DL-Valine ethyl ester hydrochloride, a lipase will preferentially catalyze the hydrolysis of one enantiomer (typically the L-enantiomer) into the corresponding carboxylic acid (L-valine), leaving the other enantiomer (D-valine ethyl ester) largely unreacted. This difference in reactivity allows for the separation of the L-valine and the D-valine ethyl ester at the end of the reaction, typically when the conversion reaches approximately 50%.

Data Presentation

The following tables summarize typical quantitative data obtained from the enzymatic kinetic resolution of DL-amino acid esters using different lipases. While specific data for DL-Valine ethyl ester hydrochloride is consolidated from various sources, these tables provide a comparative overview of the expected performance of different enzymatic systems.

Table 1: Comparison of Lipases for the Kinetic Resolution of DL-Amino Acid Esters

| Enzyme | Substrate | Conversion (%) | Enantiomeric Excess of Product (ee_p, %) | Enantiomeric Excess of Substrate (ee_s, %) | Enantioselectivity (E) | Reference |

| Pseudomonas cepacia Lipase (PCL) | DL-Phenylalanine ethyl ester | 48 | >99 (L-Acid) | 96 (D-Ester) | >200 | [1] |

| Candida antarctica Lipase B (CALB) | rac-Indanyl acetate (B1210297) | ~50 | >99 (Alcohol) | >99 (Acetate) | High | [2] |

| Rhizopus delemar Lipase | DL-Amino acid esters | - | 80-97 (S-ester) | - | >100 | [1] |

| Porcine Pancreatic Lipase (PPL) | DL-Homophenylalanine methyl ester | 50 | 95 (L-Acid) | 95 (D-Ester) | 77 | [3] |

Table 2: Influence of Reaction Conditions on the Kinetic Resolution of Amino Acid Esters with Pseudomonas cepacia Lipase

| Parameter | Condition 1 | Condition 2 | Effect on Enantioselectivity |

| Solvent | Toluene (B28343) | Diisopropyl ether (DIPE) | DIPE often leads to higher E values. |

| Temperature | 30°C | 45°C | Lower temperatures can sometimes increase enantioselectivity. |

| pH | 7.0 (Phosphate Buffer) | 8.0 (Tris-HCl Buffer) | Optimal pH depends on the specific lipase and substrate. |

| Acylating Agent (for transesterification) | Vinyl acetate | Isopropenyl acetate | Vinyl acetate is a common and effective acyl donor. |

Experimental Protocols

The following are detailed protocols for the kinetic resolution of DL-Valine ethyl ester hydrochloride using Pseudomonas cepacia lipase and Candida antarctica lipase B.

Protocol 1: Kinetic Resolution of DL-Valine Ethyl Ester Hydrochloride via Hydrolysis using Pseudomonas cepacia Lipase (PCL)

This protocol describes the enantioselective hydrolysis of the L-enantiomer of valine ethyl ester.

Materials:

-

DL-Valine ethyl ester hydrochloride

-

Pseudomonas cepacia lipase (e.g., Amano Lipase PS, immobilized or free)

-

Phosphate (B84403) buffer (0.1 M, pH 7.0)

-

Toluene or Diisopropyl ether (DIPE)

-

Sodium hydroxide (B78521) solution (1 M) for pH adjustment

-

Hydrochloric acid solution (1 M) for pH adjustment

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Magnetic stirrer and stir bar

-

pH meter

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup:

-

In a round-bottom flask, dissolve DL-Valine ethyl ester hydrochloride (e.g., 1 g, 5.5 mmol) in phosphate buffer (50 mL).

-

Add an equal volume of an organic solvent such as toluene or DIPE (50 mL) to create a biphasic system.

-

Adjust the pH of the aqueous phase to 7.0 using 1 M NaOH.

-

Add Pseudomonas cepacia lipase (e.g., 100 mg of immobilized lipase or an appropriate amount of free enzyme).

-

-

Enzymatic Reaction:

-

Stir the mixture vigorously at a controlled temperature (e.g., 30°C) to ensure good mixing of the two phases.

-

Monitor the progress of the reaction by periodically measuring the consumption of NaOH required to maintain the pH at 7.0 (as the hydrolysis of the ester produces valine, which is acidic in its zwitterionic form at this pH). Alternatively, samples can be withdrawn at time intervals for HPLC analysis.

-

Stop the reaction when the conversion reaches approximately 50% (typically after several hours to a day).

-

-

Work-up and Separation:

-

Filter off the immobilized enzyme (if used). For free enzyme, proceed to the next step.

-

Transfer the reaction mixture to a separatory funnel.

-

Separate the aqueous and organic layers.

-

Aqueous Layer (contains L-Valine):

-

Wash the aqueous layer with ethyl acetate (2 x 20 mL) to remove any remaining unreacted ester.

-

Adjust the pH of the aqueous solution to the isoelectric point of valine (pH ~6.0) with 1 M HCl to precipitate the L-valine.

-

Collect the precipitated L-valine by filtration, wash with cold water, and dry under vacuum.

-

-

Organic Layer (contains D-Valine Ethyl Ester):

-

Wash the organic layer with saturated sodium bicarbonate solution (2 x 20 mL) and then with brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain the D-valine ethyl ester.

-

-

-

Analysis:

-